Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-
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Overview
Description
Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylthiourea with 1,3-dicarbonyl compounds in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or bases to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects can be attributed to its ability to bind to active sites on proteins or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring.
Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine moieties, exhibiting unique biological activities.
Uniqueness
Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- is unique due to the presence of the 4-methoxyphenylthio group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
677343-17-8 |
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Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfanylphenyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C17H18N2OS/c1-20-14-5-9-16(10-6-14)21-15-7-3-13(4-8-15)17-18-11-2-12-19-17/h3-10H,2,11-12H2,1H3,(H,18,19) |
InChI Key |
WXNPDNQDBBYFGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NCCCN3 |
Origin of Product |
United States |
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